molecular formula C5H5ClN2OS B13638583 1-(2-Amino-4-thiazolyl)-2-chloroethanone

1-(2-Amino-4-thiazolyl)-2-chloroethanone

Cat. No.: B13638583
M. Wt: 176.62 g/mol
InChI Key: GZCRCGNZLNWBSK-UHFFFAOYSA-N
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Description

1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one typically involves the reaction of 2-amino-1,3-thiazole with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one undergoes various types of chemical reactions:

Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H5ClN2OS

Molecular Weight

176.62 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)-2-chloroethanone

InChI

InChI=1S/C5H5ClN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8)

InChI Key

GZCRCGNZLNWBSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)C(=O)CCl

Origin of Product

United States

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